3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride
Description
Properties
IUPAC Name |
3-[(4-phenylphenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-2-5-16(6-3-1)17-10-8-15(9-11-17)14-20-18-7-4-12-19-13-18;/h1-3,5-6,8-11,18-19H,4,7,12-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTHKRPLYQAKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biphenyl Synthesis via Cross-Coupling Reactions
Biphenyl derivatives, including substituted biphenyls, are commonly prepared by palladium-catalyzed cross-coupling reactions such as the Suzuki–Miyaura reaction. This method allows for the formation of the biphenyl core with high functional group tolerance and scalability:
Typical conditions : Reaction of arylboronic acids with aryl halides in the presence of palladium catalysts (e.g., Pd(dba)2), phosphine ligands, and bases (e.g., K3PO4) in solvents like dioxane or mixtures of THF and water at reflux temperatures (~105 °C).
Advantages : This method tolerates various substituents (e.g., nitro, halogens, carbonyls) and can be adapted to synthesize biphenyl compounds substituted with functional groups suitable for further modification.
Formation of Biphenylmethoxy Intermediate
The key intermediate, 4-(biphenyl-4-ylmethoxy) group, is typically formed by etherification of the biphenyl-4-ylmethanol or biphenyl-4-ylmethyl halide with a nucleophilic site on the piperidine ring or its precursor.
This step involves nucleophilic substitution or Williamson ether synthesis where the piperidine nitrogen or oxygen-containing precursor reacts with the biphenylmethyl halide or alcohol derivative under basic conditions.
The biphenylmethoxy substituent is critical for the biological activity and requires careful control of reaction conditions to avoid side reactions such as over-alkylation or decomposition.
Synthesis of the Piperidine Core and Functionalization
Preparation of 3-Hydroxypiperidine or 3-Aminopiperidine Precursors
Piperidine derivatives with substituents at the 3-position are prepared by multi-step synthesis involving:
Starting from 4-phenyl-4-hydroxypiperidine or 3-aminopiperidine derivatives.
Functionalization at the 3-position via acylation, reduction, or substitution reactions.
Example from patent US2904550A describes preparation of oxygenated 4-phenylpiperidines by reacting 4-phenyl-4-hydroxypiperidine with aldehydes and ketones in acidic ethanol, followed by reduction with sodium borohydride to yield 1-(3-phenyl-3-hydroxypropyl)-4-phenyl-4-hydroxypiperidine, which can be converted to hydrochloride salts.
Ether Formation Between Piperidine and Biphenylmethoxy Group
The piperidine nitrogen or hydroxyl group is reacted with biphenylmethyl halide or biphenylmethanol derivatives under basic or acidic catalysis to form the ether linkage.
The reaction conditions are optimized to favor selective substitution at the 3-position of piperidine without affecting other functional groups.
Formation of Hydrochloride Salt
The free base of the piperidine derivative is converted to its hydrochloride salt by treatment with anhydrous hydrogen chloride gas or hydrochloric acid in an alcoholic or ethereal solution.
This salt formation enhances the compound's stability, solubility in aqueous media, and suitability for pharmaceutical formulations.
Detailed Preparation Example (Adapted from Patent US2904550A)
| Step | Reagents & Conditions | Description | Product |
|---|---|---|---|
| 1 | 4-Phenyl-4-hydroxypiperidine, paraformaldehyde, acetophenone, HCl, ethanol, reflux | Condensation to form (4-phenyl-4-hydroxypiperidino)propiophenone hydrochloride intermediate | Intermediate ketone salt |
| 2 | Alkaline treatment with ammonium hydroxide, benzene extraction | Isolation of free base ketone | Free base ketone |
| 3 | Sodium borohydride in methanol, stirring 6 h | Reduction of ketone to 1-(3-phenyl-3-hydroxypropyl)-4-phenyl-4-hydroxypiperidine | Hydroxy-substituted piperidine |
| 4 | Acidification with HCl, ether washing, alkalization with ammonium hydroxide | Isolation of free base | Free base |
| 5 | Saturation with anhydrous HCl gas in ethanol | Formation of hydrochloride salt | 1-(3-phenyl-3-hydroxypropyl)-4-phenyl-4-hydroxypiperidine hydrochloride |
| 6 | Acylation with acetic anhydride in pyridine, reflux | Formation of acetoxy derivatives | 1-(3-phenyl-3-acetoxypropyl)-4-phenyl-4-acetoxypiperidine hydrochloride |
This sequence can be adapted to introduce the biphenylmethoxy substituent at the 3-position by replacing phenyl groups with biphenyl moieties and performing etherification reactions accordingly.
Summary Table of Key Preparation Steps
| Stage | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Biphenyl synthesis | Suzuki–Miyaura cross-coupling | Arylboronic acid, aryl halide, Pd catalyst, base | Reflux in dioxane/THF-water | Biphenyl core |
| Ether formation | Williamson ether synthesis | Biphenylmethyl halide/alcohol, piperidine derivative, base | Mild heating, inert atmosphere | Biphenylmethoxy-piperidine intermediate |
| Piperidine functionalization | Ketone formation, reduction | 4-Phenyl-4-hydroxypiperidine, aldehydes/ketones, NaBH4 | Reflux, stirring at RT | Hydroxypropyl-piperidine derivatives |
| Salt formation | Acid-base reaction | Free base, HCl gas or aqueous HCl | Room temperature | Hydrochloride salt |
Research Findings and Considerations
The biphenyl ether linkage is stable under mild acidic and basic conditions, facilitating salt formation and purification.
The use of sodium borohydride reduction allows selective conversion of ketone intermediates to hydroxy-substituted piperidines without affecting the biphenyl moiety.
Formation of hydrochloride salts improves compound handling, crystallinity, and pharmaceutical applicability.
Palladium-catalyzed cross-coupling reactions remain the most efficient and scalable method for biphenyl synthesis, critical for preparing the biphenyl substituent in this compound.
The methodology described in US2904550A provides a robust framework for preparing oxygenated piperidine derivatives, which can be adapted for the biphenylmethoxy-substituted piperidine hydrochloride.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-ylmethoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride serves as a scaffold for the development of pharmaceutical compounds. Its structural properties allow for modifications that can lead to new therapeutic agents targeting various diseases.
Case Study: Inhibition of Lysine-Specific Demethylase 1 (LSD1)
Research has demonstrated that this compound acts as an inhibitor of LSD1, which is involved in the regulation of gene expression related to cancer. The inhibition of LSD1 has potential implications for cancer therapy, particularly in hematological malignancies .
Materials Science
The compound is explored for its role in synthesizing advanced materials, including polymers and nanomaterials. Its unique chemical properties facilitate the design of materials with specific functionalities.
Table 1: Comparison of Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Solubility | Soluble in organic solvents |
| Mechanical Strength | Moderate |
Biological Studies
In biological research, this compound serves as a probe to understand the interactions between biphenyl derivatives and biological targets, such as receptors and enzymes.
Mechanism of Action
The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate enzyme or receptor activity, leading to various biological effects .
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-ylmethoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Piperidine Derivatives
The compound’s structural uniqueness lies in the 3-position biphenylmethoxy group , distinguishing it from analogs with different substituents or substitution patterns. Key comparisons include:
4-(Diphenylmethoxy)piperidine Hydrochloride
- CAS : 65214-86-0
- Structure : Piperidine substituted at the 4-position with a diphenylmethoxy group (two phenyl rings attached to a central methoxy carbon).
- Molecular Formula: C₁₈H₂₁NO·HCl (MW: 303.83) .
- Key Difference: The substitution position (4 vs. 3) and substituent type (diphenylmethoxy vs. biphenylmethoxy).
Piperidine, 4-(Phenylmethyl)-, Hydrochloride
- CAS : 23239-75-0
- Structure : A benzyl group (phenylmethyl) at the 4-position of piperidine.
- Molecular Formula : C₁₂H₁₇N·HCl (MW: 211.73) .
- Key Difference : Simpler substituent (benzyl vs. biphenylmethoxy) and lower molecular weight, likely reducing steric hindrance and metabolic stability.
1-Benzyl-3-carbomethoxy-4-piperidone Hydrochloride
- Structure : Features a ketone at the 4-position , a benzyl group at 1-position, and a carbomethoxy group at 3-position.
Physicochemical Properties
A comparison of molecular parameters reveals trends in size and complexity:
*Inferred values based on structural similarity. The biphenylmethoxy group increases molecular weight and aromatic surface area compared to simpler analogs, likely enhancing lipophilicity and binding affinity to hydrophobic targets.
Regulatory and Environmental Considerations
- Regulatory Gaps: Analogous compounds often lack comprehensive environmental impact assessments.
- Handling: Follow standard protocols for piperidine derivatives, including PPE and ventilation, as recommended for 4-(2,3-dimethylphenoxy)piperidine HCl .
Biological Activity
3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1). This article reviews the compound's synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
- Chemical Formula : CHClN
- Molecular Weight : 305.83 g/mol
The synthesis typically involves the reaction of piperidine derivatives with biphenylmethanol under controlled conditions, often employing various catalysts to enhance yield and purity.
3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride primarily functions as an LSD1 inhibitor . LSD1 plays a crucial role in epigenetic regulation by demethylating histone proteins, particularly at lysine 4 of histone H3 (H3K4). Inhibition of LSD1 can lead to altered gene expression profiles, which is significant in cancer biology as dysregulated methylation patterns are often associated with tumorigenesis.
Inhibition of LSD1
Research indicates that this compound exhibits potent inhibitory activity against LSD1. For instance, studies have shown that related compounds with similar structures have demonstrated IC values in the nanomolar range. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine moiety can significantly enhance inhibitory potency.
| Compound | IC (nM) | Selectivity for LSD1 |
|---|---|---|
| 3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine | ~62 | >1500-fold over other demethylases |
| Related Compound A | 15,700 | Baseline activity |
Case Studies
Several case studies highlight the biological relevance of LSD1 inhibition:
- Cancer Cell Lines : In vitro studies using various cancer cell lines (e.g., breast and prostate cancer) demonstrated that treatment with LSD1 inhibitors led to reduced cell proliferation and increased apoptosis. The compounds showed effectiveness in overcoming resistance mechanisms in certain cancer types.
- Animal Models : Preclinical trials involving xenograft models indicated that administration of 3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride resulted in significant tumor regression compared to control groups. These studies support the compound's potential as a therapeutic agent in oncology.
Additional Biological Activities
Beyond LSD1 inhibition, there is emerging evidence suggesting that this compound may also interact with other biological pathways:
- P-Glycoprotein (P-gp) Inhibition : Some studies have indicated that piperidine derivatives can inhibit P-glycoprotein, a key player in drug resistance. This property could enhance the efficacy of co-administered chemotherapeutics by increasing their intracellular concentrations.
Q & A
Q. What computational tools predict reactivity for novel derivatives?
- Methodological Answer :
- Reaction path search : Use GRRM17 or AFIR methods to explore transition states ().
- Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict feasible synthetic routes.
- DFT calculations : Optimize geometries at the M06-2X/def2-TZVP level to assess thermodynamic feasibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
